N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 2-methyl group. The subsequent steps involve the attachment of the 3,4-dimethoxyphenethyl group and the formation of the thioacetamide linkage. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thioacetamide group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials with specific functionalities, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and influencing cellular processes.
Pathway Modulation: By interacting with key proteins or signaling molecules, the compound could alter various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
4-Methoxyphenethylamine: This compound shares the phenethylamine structure but lacks the thieno[2,3-d]pyrimidine and thioacetamide groups.
3-Methoxyphenylboronic Acid: Similar in having a methoxyphenyl group but differs significantly in its overall structure and functional groups.
Uniqueness: N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is unique due to its combination of aromatic, heterocyclic, and thioacetamide functionalities. This unique structure may confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-21-18-14(7-9-26-18)19(22-12)27-11-17(23)20-8-6-13-4-5-15(24-2)16(10-13)25-3/h4-5,7,9-10H,6,8,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQZCESHXSQIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=N1)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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